molecular formula C10H17BrO2 B8635182 hex-5-enyl 2-bromo-2-methylpropanoate CAS No. 221318-51-0

hex-5-enyl 2-bromo-2-methylpropanoate

Cat. No. B8635182
M. Wt: 249.14 g/mol
InChI Key: QFNXMKBKFBOQCQ-UHFFFAOYSA-N
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Patent
US09434794B2

Procedure details

5-Hexen-1-ol (42.6 g), triethylamine (45.8 g), and tetrahydrofuran (0.8 L) were mixed. After ice cooling, 2-bromoisobutyryl bromide (100 g) was dropped. The reaction liquid was stirred at 4° C. for 3 hours, and then at room temperature for 15 hours. The reaction liquid was then filtered, concentrated with an evaporator, and dissolved in diethyl ether (300 mL). The solution was washed with a 1N hydrochloric acid solution (2×300 mL), a saturated sodium bicarbonate solution (2×300 mL), and distilled water (2×300 mL), in this order. After that, the organic layer was dried over sodium sulfate, filtered, and concentrated with an evaporator. The product was then purified through a silica gel column (developing solvent: hexane/ethyl acetate=15/1), and concentrated to give 74.2 g of 5-hexenyl 2-bromo-2-methylpropanate of the following chemical formula (compound 1).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].C(N(CC)CC)C.[Br:15][C:16]([CH3:21])([CH3:20])[C:17](Br)=[O:18]>O1CCCC1>[Br:15][C:16]([CH3:21])([CH3:20])[C:17]([O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6])=[O:18]

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
C(CCCC=C)O
Name
Quantity
45.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.8 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
was stirred at 4° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
WAIT
Type
WAIT
Details
at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with an evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether (300 mL)
WASH
Type
WASH
Details
The solution was washed with a 1N hydrochloric acid solution (2×300 mL)
DISTILLATION
Type
DISTILLATION
Details
a saturated sodium bicarbonate solution (2×300 mL), and distilled water (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After that, the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with an evaporator
CUSTOM
Type
CUSTOM
Details
The product was then purified through a silica gel column (developing solvent: hexane/ethyl acetate=15/1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(C(=O)OCCCCC=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.2 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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